molecular formula C10H6BrFN2O B2704992 4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one CAS No. 2090839-64-6

4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2704992
CAS No.: 2090839-64-6
M. Wt: 269.073
InChI Key: SDNSUFFBTHJVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Fluorophenyl Substitution: The fluorophenyl group can be introduced via a coupling reaction, such as Suzuki coupling, using a fluorophenyl boronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in organic synthesis research.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(2-Fluorophenyl)pyridazin-3(2H)-one: Lacks the bromine atom, which may influence its ability to undergo certain substitution reactions.

    4-Chloro-2-(2-fluorophenyl)pyridazin-3(2H)-one: Substitutes chlorine for bromine, potentially altering its chemical properties and reactivity.

Uniqueness

4-Bromo-2-(2-fluorophenyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can enhance its utility in various synthetic and research contexts.

Properties

IUPAC Name

4-bromo-2-(2-fluorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-7-5-6-13-14(10(7)15)9-4-2-1-3-8(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNSUFFBTHJVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.